molecular formula C15H17NO3 B1455739 3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone CAS No. 161185-41-7

3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone

Cat. No.: B1455739
CAS No.: 161185-41-7
M. Wt: 259.3 g/mol
InChI Key: LRWTVVXLKGMEIC-UHFFFAOYSA-N
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Description

3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone: is a synthetic organic compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a quinolinone core with an acetyl group at the third position, a butyl group at the first position, and a hydroxyl group at the fourth position.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Safety and Hazards

The safety information available indicates that this compound has a GHS07 pictogram and the signal word is "Warning" . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis begins with a suitable quinoline derivative.

    Butylation: The butyl group can be introduced at the first position through an alkylation reaction using butyl bromide and a strong base like sodium hydride.

    Hydroxylation: The hydroxyl group at the fourth position can be introduced via a hydroxylation reaction using hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the fourth position can undergo oxidation to form a quinone derivative.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, strong bases like sodium hydride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various alkyl or aryl substituted quinolinones.

Mechanism of Action

The mechanism of action of 3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • 3-acetyl-1-butyl-4-hydroxyquinoline
  • 3-acetyl-1-butyl-2(1H)-quinolinone
  • 4-hydroxy-2(1H)-quinolinone

Uniqueness

3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of acetyl, butyl, and hydroxyl groups on the quinolinone core makes it a versatile compound for various applications.

Properties

IUPAC Name

3-acetyl-1-butyl-4-hydroxyquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-3-4-9-16-12-8-6-5-7-11(12)14(18)13(10(2)17)15(16)19/h5-8,18H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWTVVXLKGMEIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201320552
Record name 3-acetyl-1-butyl-4-hydroxyquinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817812
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

161185-41-7
Record name 3-acetyl-1-butyl-4-hydroxyquinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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